molecular formula C14H16N2O3S B2793562 Ethyl 2-butyramidobenzo[d]thiazole-6-carboxylate CAS No. 864860-69-5

Ethyl 2-butyramidobenzo[d]thiazole-6-carboxylate

Cat. No. B2793562
CAS RN: 864860-69-5
M. Wt: 292.35
InChI Key: SYSPTJBHBGPKQL-UHFFFAOYSA-N
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Description

Ethyl 2-butyramidobenzo[d]thiazole-6-carboxylate, also known as EBC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EBC belongs to the family of benzo[d]thiazole derivatives, which are known for their diverse biological activities such as antimicrobial, antiviral, antitumor, and anti-inflammatory properties.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Research on heterocyclic compounds emphasizes the synthesis of novel compounds with potential biological activities. For instance, compounds with thiazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties, highlighting the versatility of thiazole-based structures in drug development (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
  • The synthesis and characterization of new heterocycles incorporating ethyl 2-aminobenzo[d]thiazole-6-carboxylate derivatives have been reported. These studies often focus on the potential biological activities of the synthesized compounds, such as antibacterial and antifungal properties, indicating the importance of thiazole derivatives in medicinal chemistry (Shafi, Rajesh, & Senthilkumar, 2021).

Medicinal Chemistry Applications

  • Thiazole derivatives have shown significant potential in the development of new therapeutic agents. For example, thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel inhibitors against Mycobacterium tuberculosis, demonstrating the utility of thiazole derivatives in tackling infectious diseases (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).
  • The structural modification of thiazole compounds to enhance their biological activities is an ongoing area of research. Novel synthetic routes to polyfunctionally substituted heterocycles based on thiazole frameworks have been explored for their anticancer activities, underscoring the importance of thiazole derivatives in the development of anticancer therapeutics (Abdel-Motaal, Alanzy, & Asem, 2020).

Materials Science and Other Applications

  • Thiazole derivatives are not only significant in medicinal chemistry but also find applications in materials science, such as in the synthesis of novel corrosion inhibitors for industrial applications. Their ability to form stable and effective protective layers on metals highlights the diverse utility of thiazole-based compounds beyond biomedical research (Dohare, Ansari, Quraishi, & Obot, 2017).

properties

IUPAC Name

ethyl 2-(butanoylamino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-3-5-12(17)16-14-15-10-7-6-9(8-11(10)20-14)13(18)19-4-2/h6-8H,3-5H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSPTJBHBGPKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-butyramidobenzo[d]thiazole-6-carboxylate

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